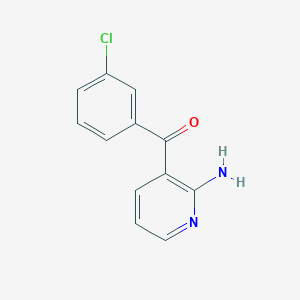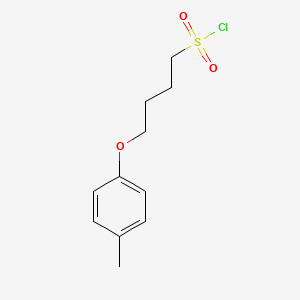
N-(cyclopropylmethyl)-4-methylpyridin-2-amine
Descripción general
Descripción
N-(cyclopropylmethyl)-4-methylpyridin-2-amine, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been extensively studied for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocycles
The chemistry of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is highly valued for its utility as a building block in synthesizing diverse heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This highlights the potential of N-(cyclopropylmethyl)-4-methylpyridin-2-amine in the synthesis of similar heterocyclic compounds and dyes, leveraging its unique reactivity under mild conditions to generate versatile products from a wide range of precursors (Gomaa & Ali, 2020).
Advanced Oxidation Processes
Nitrogen-containing compounds, including amines, are resistant to conventional degradation but can be effectively mineralized using advanced oxidation processes (AOPs). This suggests the importance of studying the degradation and environmental impact of this compound, especially considering its potential release into water systems (Bhat & Gogate, 2021).
Reductive Amination Processes
The reductive amination process, involving aldehydes or ketones with amines in the presence of a reducing agent, is crucial in synthesizing primary, secondary, and tertiary alkyl amines. This methodology's significance underscores the potential application of this compound in synthesizing various amine derivatives, employing hydrogen as an environmentally friendly and cost-effective reducing agent (Irrgang & Kempe, 2020).
Environmental and Health Considerations
Research on the environmental fate, toxicity, and control of nitrogenous compounds, including amines, highlights the importance of understanding the impact of such chemicals when released into the environment. This includes assessing their potential for forming toxic by-products and their degradation pathways, which is relevant for ensuring the safe use and disposal of this compound (Poste, Grung, & Wright, 2014).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various receptors in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the exact targets of the compound.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(cyclopropylmethyl)-4-methylpyridin-2-amine . These factors could include the presence of other compounds, pH, temperature, and more .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-11-10(6-8)12-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIOAYLEQISGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



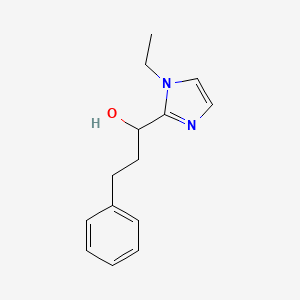
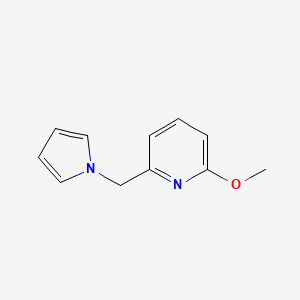

![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
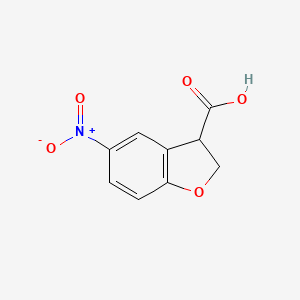
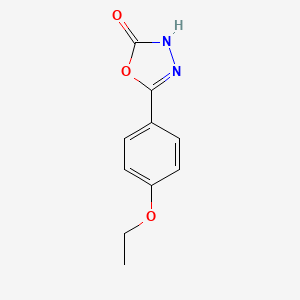
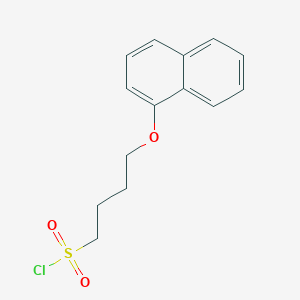

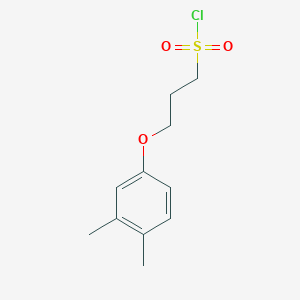
![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)
